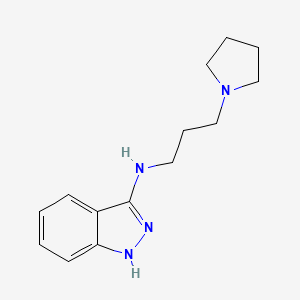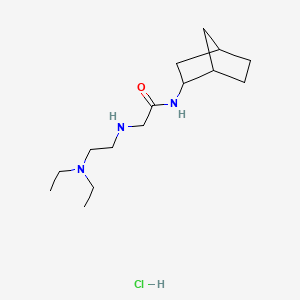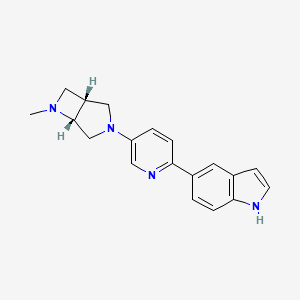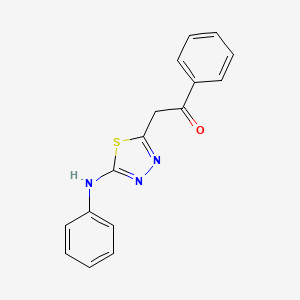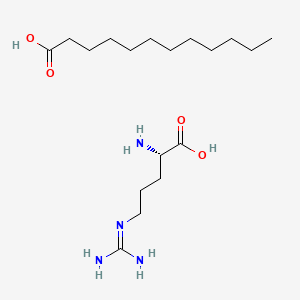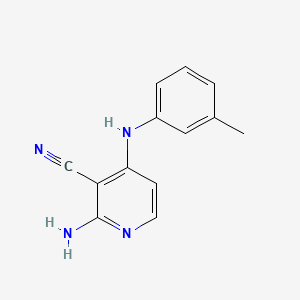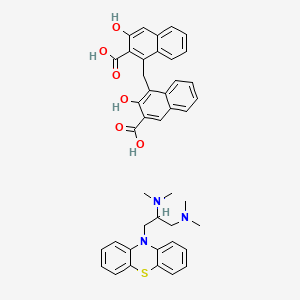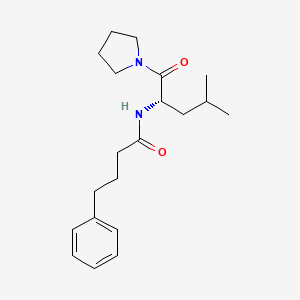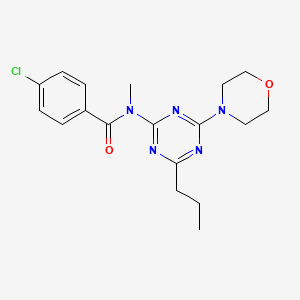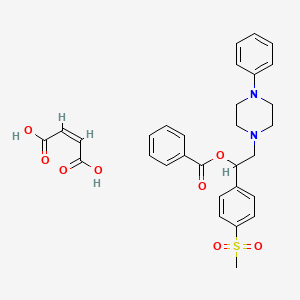
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of aromatic rings, a piperazine moiety, and a benzoate ester, which may contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperazine derivative: Reacting 4-phenylpiperazine with an appropriate alkylating agent.
Introduction of the methylsulfonyl group: Using sulfonylation reactions to introduce the methylsulfonyl group onto the phenyl ring.
Esterification: Reacting the intermediate with benzoic acid or its derivatives to form the benzoate ester.
Formation of the maleate salt: Reacting the final product with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The aromatic rings and piperazine moiety may undergo reduction reactions under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate hydrochloride
- 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate sulfate
Uniqueness
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties compared to its analogs. The maleate salt form may also influence its solubility, stability, and bioavailability.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Properties
CAS No. |
104058-16-4 |
|---|---|
Molecular Formula |
C30H32N2O8S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] benzoate |
InChI |
InChI=1S/C26H28N2O4S.C4H4O4/c1-33(30,31)24-14-12-21(13-15-24)25(32-26(29)22-8-4-2-5-9-22)20-27-16-18-28(19-17-27)23-10-6-3-7-11-23;5-3(6)1-2-4(7)8/h2-15,25H,16-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JOZGVBRTBOOEHB-BTJKTKAUSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

